Thiophene, 3-nitro-4-(phenylsulfonyl)-
Description
Thiophene, 3-nitro-4-(phenylsulfonyl)- is a substituted thiophene derivative featuring a nitro (-NO₂) group at position 3 and a phenylsulfonyl (-SO₂Ph) group at position 4. Thiophene derivatives are widely studied for their electronic properties, reactivity, and applications in pharmaceuticals and materials science . The nitro and sulfonyl groups are strong electron-withdrawing substituents, which significantly alter the electronic structure of the thiophene ring, influencing its chemical behavior and functional utility.
Properties
CAS No. |
62256-06-8 |
|---|---|
Molecular Formula |
C10H7NO4S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-4-nitrothiophene |
InChI |
InChI=1S/C10H7NO4S2/c12-11(13)9-6-16-7-10(9)17(14,15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
AQRJSIWEYPIRHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of thiophene derivatives, including Thiophene, 3-nitro-4-(phenylsulfonyl)-, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various reaction conditions. Industrial production methods often employ these reactions on a larger scale, utilizing optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Thiophene, 3-nitro-4-(phenylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Commonly performed using reducing agents like hydrogen gas or metal hydrides to remove oxygen-containing groups.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Thiophene, 3-nitro-4-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of Thiophene, 3-nitro-4-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The nitro and phenylsulfonyl groups can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and other biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Thiophene Derivatives
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